3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a pyrazine-2-carbonitrile group
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit weak cox-1 inhibitory activity .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit cox-1 . This suggests that “3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” might interact with its targets in a similar manner, potentially leading to changes in cellular processes.
Biochemical Pathways
Given the potential cox-1 inhibitory activity, it can be inferred that the compound may affect pathways related to inflammation and pain perception, as cox-1 is involved in the production of prostaglandins, which play a key role in these processes .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities , suggesting that “this compound” might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazole-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(Benzo[d]thiazole-2-carbonyl)piperidine. This intermediate is subsequently reacted with pyrazine-2-carbonitrile under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds such as 2-(4-morpholinyl)benzo[d]thiazole have similar structural features and applications.
Piperidine derivatives: Compounds like 1-(4-fluorophenyl)piperidine share the piperidine ring and are used in medicinal chemistry.
Pyrazine derivatives: Compounds such as pyrazine-2-carboxamide are structurally related and have various biological activities.
Uniqueness
3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and potential for further functionalization.
Biological Activity
3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
The molecular formula of this compound is C19H17N5O2S, with a molecular weight of approximately 391.4 g/mol. It features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the pyrazine scaffold. For instance, derivatives similar to this compound have shown promising results against various pathogens. In vitro tests revealed that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
The compound has been investigated for its potential in cancer therapy. It has been reported that benzothiazole derivatives, including those containing the piperidine and pyrazine structures, possess potent anti-tumor activity by inhibiting Class I PI3-kinase isoforms, particularly PI3K-a and PI3K-b . This inhibition can lead to reduced cellular proliferation in malignant cells, making it a candidate for further development as an anti-cancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anti-tumor activities, some derivatives have demonstrated significant anti-inflammatory properties. Research indicates that compounds derived from benzothiazole exhibited greater anti-inflammatory activity than curcumin in various assays . This suggests that the compound could be beneficial in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antimicrobial efficacy. Among them, one derivative showed excellent activity against Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antibiotics .
Investigation into Antitumor Mechanisms
In another study focusing on the mechanisms of action, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through PI3K inhibition. The findings support the hypothesis that targeting this pathway could be effective in cancer treatment .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c19-10-14-16(21-8-7-20-14)25-12-4-3-9-23(11-12)18(24)17-22-13-5-1-2-6-15(13)26-17/h1-2,5-8,12H,3-4,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNTUGVZULOJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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